N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The compound N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various targets depending on their specific structure . They can inhibit or activate enzymes, block or stimulate receptors, and interact with other cellular components to exert their effects .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives can inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other mediators of inflammation . .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various carboxylic acid derivatives. One common method includes the reaction of 2-amino-5-chloro-4-methylbenzothiazole with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the chloro and methyl groups on the benzothiazole ring enhances its antimicrobial and anti-inflammatory properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-7-6-16-19(3)12(7)13(20)18-14-17-11-8(2)9(15)4-5-10(11)21-14/h4-6H,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQMUILDPWDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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